6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-
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Overview
Description
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- is a heterocyclic compound with a unique structure that includes a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO as a catalyst for the final cyclization step .
Industrial Production Methods
This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Mn(OTf)2, t-BuOOH, room temperature, aqueous conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrrolo[2,3-b]pyridin-6-one derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .
Scientific Research Applications
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The unique structure of the compound makes it suitable for use in the development of organic materials with specific electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrole-pyridine fused compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino and mercapto groups allows for versatile chemical modifications, enhancing its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-amino-2,3-dimethyl-5-sulfanyl-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-4(2)11-8-5(3)6(10)7(14)9(13)12-8/h14H,1-2H3,(H4,10,11,12,13) |
InChI Key |
NKVYJLLZIISDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C(=O)N2)S)N)C |
Origin of Product |
United States |
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